5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).
Thiazole Ring Formation: The thiazole ring can be introduced through cyclization reactions involving thioamides and α-haloketones.
Methylthio Substitution: The methylthio group can be introduced using methylthiolating agents such as methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Cyclization Conditions: Acidic or basic conditions, heat.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could lead to various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound can be used as a building block for the synthesis of novel pyrimidine derivatives with potential biological activities.
Biology
Enzyme Inhibition: Pyrimidine derivatives are often studied for their ability to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Anticancer Agents: Some pyrimidine derivatives have shown promise as anticancer agents due to their ability to interfere with DNA synthesis and repair.
Antiviral Agents: These compounds can also exhibit antiviral activities by inhibiting viral replication.
Industry
Agricultural Chemicals: Pyrimidine derivatives can be used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interfering with DNA/RNA Synthesis: Incorporating into DNA/RNA and causing chain termination or mutations.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylthio)pyrimidine-4-carboxamide: Lacks the thiazole ring.
2-(methylthio)-N-(thiazol-2-yl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-chloro-N-(thiazol-2-yl)pyrimidine-4-carboxamide: Lacks the methylthio group.
Uniqueness
The presence of both the chlorine atom and the thiazole ring in 5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide may confer unique biological activities and chemical reactivity compared to its analogs. This combination of functional groups can enhance its binding affinity to biological targets and its overall stability.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS2/c1-16-8-12-4-5(10)6(13-8)7(15)14-9-11-2-3-17-9/h2-4H,1H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGSCLIVFUFQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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